Product packaging for Methyl pyrrole-2-carboxylate(Cat. No.:CAS No. 1193-62-0)

Methyl pyrrole-2-carboxylate

Cat. No.: B105430
CAS No.: 1193-62-0
M. Wt: 125.13 g/mol
InChI Key: VONGYFFEWFJHNP-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Carboxylates as Fundamental Heterocyclic Scaffolds

Pyrrole and its derivatives are integral components of many naturally occurring and synthetic compounds with diverse biological activities. rsc.org The pyrrole ring is a key structural motif in vital biomolecules such as heme, chlorophyll, and vitamin B12. scitechnol.com This prevalence in nature underscores the importance of pyrrole-containing structures in biological processes and has spurred significant interest in their synthetic analogues.

Pyrrole carboxylates, like Methyl 1H-pyrrole-2-carboxylate, are particularly valuable as heterocyclic scaffolds. The carboxylate group provides a reactive handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. These scaffolds are foundational in medicinal chemistry for the development of new drugs. For instance, pyrrole-containing compounds have shown a broad spectrum of therapeutic applications, including as anti-inflammatory, antibiotic, antifungal, and antitumor agents. rsc.org The ability to readily functionalize the pyrrole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile.

Overview of Research Trajectories for Methyl 1H-Pyrrole-2-Carboxylate Derivatives

Research involving Methyl 1H-pyrrole-2-carboxylate has evolved along several key trajectories, primarily focused on leveraging its structural features for the synthesis of novel compounds. A significant area of investigation involves the elaboration of the pyrrole core to create polysubstituted pyrroles. These derivatives are often precursors to complex natural products and pharmacologically active molecules. researchgate.net

Another major research direction is the use of Methyl 1H-pyrrole-2-carboxylate in the synthesis of pyrrole-based polymers and materials. The ability of pyrrole to be polymerized has led to the development of conducting polymers with applications in electronics and sensor technology. The introduction of functional groups, such as the methyl carboxylate, can modulate the properties of these materials.

Furthermore, there is a growing interest in the development of new synthetic methods that utilize Methyl 1H-pyrrole-2-carboxylate as a starting material. These efforts aim to create more efficient and sustainable routes to valuable pyrrole derivatives, often employing novel catalytic systems. organic-chemistry.org For example, recent studies have focused on the synthesis of novel pyrrole chalcone (B49325) derivatives from 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which itself can be derived from simpler pyrrole precursors. researchgate.net

Evolution of Synthetic and Methodological Approaches in Pyrrole Chemistry

The synthesis of pyrroles has a rich history, with classic methods like the Paal-Knorr and Knorr pyrrole syntheses still being relevant today. wikipedia.org The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). The Knorr synthesis, on the other hand, typically uses an α-amino ketone and a compound with an active methylene (B1212753) group. wikipedia.org

Over the years, significant advancements have been made in pyrrole synthesis, moving towards more efficient, atom-economical, and environmentally friendly methods. Modern approaches often utilize transition metal catalysis, enabling reactions that were previously difficult or impossible to achieve. organic-chemistry.org For example, ruthenium-based pincer-type catalysts have been employed for the synthesis of substituted pyrroles through dehydrogenative alcohol functionalization. organic-chemistry.org Gold-catalyzed cascade reactions of α-amino ketones with alkynes have also emerged as a powerful tool for constructing the pyrrole ring. organic-chemistry.org

Interdisciplinary Relevance of Methyl 1H-Pyrrole-2-Carboxylate Research

The impact of research on Methyl 1H-pyrrole-2-carboxylate and its derivatives extends far beyond the realm of pure synthetic chemistry, permeating numerous interdisciplinary fields.

Medicinal Chemistry: As previously mentioned, the pyrrole scaffold is a "privileged structure" in drug discovery. scitechnol.com Derivatives of Methyl 1H-pyrrole-2-carboxylate are continuously being explored for their potential as novel therapeutic agents targeting a wide range of diseases. rsc.org

Materials Science: The conductive properties of polypyrroles make them valuable in the development of organic electronic materials, sensors, and energy storage devices. The functionalization of the pyrrole monomer, for which Methyl 1H-pyrrole-2-carboxylate can be a precursor, allows for the tuning of the resulting polymer's properties.

Chemical Biology: Pyrrole derivatives are used as molecular probes to study biological processes. chemscene.com Their ability to interact with biological targets can be harnessed to understand complex biological systems and to identify new drug targets.

Natural Product Synthesis: Many complex natural products contain the pyrrole ring system. The synthesis of these molecules often relies on the use of simple, functionalized pyrroles like Methyl 1H-pyrrole-2-carboxylate as starting materials. The total synthesis of these natural products not only provides access to potentially valuable compounds but also drives the development of new synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B105430 Methyl pyrrole-2-carboxylate CAS No. 1193-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrrole-2-carboxylate
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InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VONGYFFEWFJHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152407
Record name Methyl pyrrole-2-carboxylate
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Molecular Weight

125.13 g/mol
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CAS No.

1193-62-0
Record name Methyl pyrrole-2-carboxylate
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Record name 1193-62-0
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Record name Methyl pyrrole-2-carboxylate
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Record name METHYL 1H-PYRROLE-2-CARBOXYLATE
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Record name METHYL PYRROLE-2-CARBOXYLATE
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Advanced Synthetic Methodologies for Methyl 1h Pyrrole 2 Carboxylate and Its Analogs

Classical and Established Synthetic Routes for Pyrrole (B145914) Carboxylates

Established methods for the synthesis of pyrrole carboxylates often involve the manipulation of pre-existing pyrrole rings. These classical routes, including esterification of carboxylic acids, hydrolysis of esters, and oxidation of aldehydes, remain fundamental in organic synthesis.

Esterification Reactions of Pyrrole-2-Carboxylic Acids

The direct esterification of pyrrole-2-carboxylic acid is a common and straightforward approach to obtaining methyl 1H-pyrrole-2-carboxylate. wikipedia.orgsunderland.ac.uk This reaction typically involves treating the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. rsc.org Thionyl chloride is also effectively used to convert the carboxylic acid to its corresponding ester. sunderland.ac.uk Another method involves the reaction of 2-chlorocarbonyl-1H-pyrrole with methanol in the presence of a base like pyridine. prepchem.com

A variety of reagents and conditions can be employed for this transformation, as highlighted in the table below.

Starting MaterialReagentsProductYieldReference
Pyrrole-2-carboxylic acidSOCl₂, dry MeOHMethyl 1H-pyrrole-2-carboxylate- sunderland.ac.uk
2-Chlorocarbonyl-1H-pyrroleMethanol, PyridineMethyl 1H-pyrrole-2-carboxylateHigh prepchem.com

Table 1: Examples of Esterification Reactions for the Synthesis of Methyl 1H-Pyrrole-2-Carboxylate.

Hydrolysis and Re-esterification Pathways

Hydrolysis of existing pyrrole esters to the corresponding carboxylic acids, followed by re-esterification, provides a versatile pathway to synthesize different pyrrole carboxylate analogs. sunderland.ac.uknih.gov For instance, tert-butyl esters of pyrrole-3-carboxylic acids can be hydrolyzed in situ using the HBr generated during a Hantzsch pyrrole synthesis, which can then be re-esterified to the desired methyl ester. nih.gov This method offers a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.gov The hydrolysis of a diethyl pyrrole dicarboxylate has also been observed during attempted saponification, leading to the corresponding diacid which can be a precursor for re-esterification. mdpi.com

Oxidation of Pyrrole-2-Carboxaldehydes followed by Esterification

The oxidation of pyrrole-2-carboxaldehydes to pyrrole-2-carboxylic acids, which are then esterified, is another established synthetic route. sunderland.ac.uk Pyrrole-2-carboxaldehyde and its derivatives can be sourced from various natural products, including fungi and plants. nih.gov The oxidation can be carried out using various oxidizing agents. ijera.com For example, the oxidation of 4-formyl-2-carboxylic acid methyl ester can lead to the corresponding dicarboxylic acid monoester. sunderland.ac.uk A study on the kinetics of the base-catalyzed oxidation of pyrrole-2-carboxaldehyde with hexacyanoferrate(III) suggests a mechanism involving the formation of an anion of the substrate which is then oxidized. ijera.com More recent methods focus on the direct and selective C-H to C=O oxidation, avoiding harsh oxidants. organic-chemistry.org

Ring-Forming Condensation Reactions for Pyrrole Carboxylate Synthesis

The construction of the pyrrole ring itself with the desired carboxylate functionality is a powerful and convergent approach. These methods often offer high levels of control over the substitution pattern of the final product.

Butynedioic Diester Condensations

The reaction of butynedioic acid diesters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a versatile method for constructing polysubstituted pyrrole rings. mdpi.commdpi.com In one approach, the reaction between an aminophosphorane and diacetyl in the presence of a deactivated alkyne like dialkyl acetylenedicarboxylate leads to the formation of 2,3-dimethyl-4,5-dialkoxy-carbonyl substituted pyrrole derivatives. mdpi.com Another strategy involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water to produce polysubstituted pyrrole derivatives. orientjchem.org

Multi-component Cyclocondensation Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. nih.govbohrium.com These reactions are particularly valuable for generating libraries of structurally diverse pyrrole carboxylates. orientjchem.orgbohrium.com

The Hantzsch pyrrole synthesis is a classic example of a three-component reaction, typically involving an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine, to produce substituted pyrrole carboxylates. nih.gov This method has been adapted for the synthesis of various pharmaceutical ingredients. nih.gov For instance, a mechanochemical Hantzsch pyrrole synthesis has been applied to the preparation of atorvastatin. nih.gov

Modern variations of MCRs for pyrrole synthesis include:

A four-component reaction (4F3CR) involving a 2-ketoester, an amine, and fumaric dichloride, which proceeds solvent-free at room temperature to yield pentasubstituted pyrrole derivatives. mdpi.com

A three-component reaction of primary amines, alkyl propiolates, and diethyl oxalate in water, providing a green and catalyst-free synthesis of polysubstituted pyrroles. orientjchem.org

The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the [3+2] cycloaddition with electron-deficient alkenes to form pyrroles. researchgate.net

The following table summarizes some multi-component reactions for pyrrole carboxylate synthesis.

Reaction Name/TypeReactantsProduct TypeReference
Hantzsch Pyrrole Synthesisα-Haloketone, β-Ketoester, AmineSubstituted Pyrrole Carboxylate nih.gov
Hantzsch-4F3CR2-Ketoester, Amine, Fumaric DichloridePentasubstituted Pyrrole mdpi.com
Three-component ReactionPrimary Amine, Alkyl Propiolate, Diethyl OxalatePolysubstituted Pyrrole orientjchem.org
Van Leusen ReactionTosylmethyl isocyanide, Electron-deficient alkeneSubstituted Pyrrole researchgate.net

Table 2: Examples of Multi-component Reactions for Pyrrole Carboxylate Synthesis.

Hantzsch-Type Reactions for Dihydropyridine (B1217469) and Pyrrole Derivative Synthesis

The Hantzsch pyrrole synthesis is a classic multicomponent reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. wikipedia.orgpharmaguideline.com This method is particularly valuable for creating 2,3-dicarbonylated pyrroles, which serve as versatile intermediates in total synthesis due to the convertibility of their carbonyl groups into other functional moieties. wikipedia.org

The generally accepted mechanism commences with the attack of the amine on the β-ketoester to form an enamine. wikipedia.orgthieme-connect.com This enamine then attacks the carbonyl carbon of the α-haloketone, followed by dehydration to yield an imine intermediate. wikipedia.org Subsequent intramolecular nucleophilic attack results in the formation of the five-membered pyrrole ring. wikipedia.org An alternative mechanism suggests a nucleophilic substitution pathway where the enamine attacks the α-carbon of the α-haloketone. wikipedia.org

Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. For instance, the use of non-conventional conditions, such as green solvents, has been explored to create more environmentally friendly protocols. thieme-connect.com Furthermore, a modification involving β-keto Weinreb amides allows for the introduction of a diverse range of substituents at the C-3 position of the pyrrole ring. thieme-connect.com

Table 1: Examples of Hantzsch Pyrrole Synthesis

β-Ketoester/Amide α-Haloketone Amine Product Reference
Ethyl acetoacetate Chloroacetone Ammonia Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate researchgate.net
β-keto Weinreb amide N-methoxy-N-methyl-α-bromoacetamide Primary amine Substituted 2,3-dihydropyrrolizines thieme-connect.com

Cycloaddition-Based Synthetic Strategies

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the pyrrole nucleus, often with high control over stereochemistry.

1,3-Dipolar Cycloadditions to Substituted Alkynes

The 1,3-dipolar cycloaddition of azomethine ylides with alkynes is a direct and efficient method for synthesizing polysubstituted pyrroles. rsc.orgacs.org This reaction class is a cornerstone of heterocyclic chemistry, enabling the construction of five-membered rings in a single, often highly stereoselective, step. acs.orgwikipedia.orgwiley.com Azomethine ylides, typically generated in situ, react with dipolarophiles like substituted alkynes to form the pyrrolidine (B122466) ring, which can then be aromatized to the corresponding pyrrole. wikipedia.orgnih.gov

For instance, the silver acetate-catalyzed reaction of azomethine ylides with ynones provides the corresponding pyrrole adducts in moderate to high yields. rsc.org Similarly, domino reactions of imines with difluorocarbene in the presence of electron-deficient alkynes lead to 2-fluoropyrrole derivatives through a sequence of azomethine ylide formation, 1,3-dipolar cycloaddition, and subsequent dehydrofluorination. rsc.org The choice of dipolarophile is crucial; for example, using phenylpropynal, which has a more reactive carbonyl group than the triple bond, can lead to oxazolidine (B1195125) derivatives instead. rsc.org

Intramolecular Cyclizations and Cascade Reactions

Intramolecular cyclizations and cascade reactions offer elegant and efficient pathways to complex pyrrole structures from linear precursors. These reactions often proceed with high atom economy and can generate multiple chemical bonds in a single operation.

A notable example is the copper-catalyzed cascade [3+2] spiroannulation/aromatization of oximes with azadienes, which produces a variety of structurally novel pyrroles in moderate to good yields. rsc.org Another approach involves the intramolecular cyclization of N-propargylamines, which can be mediated by a base to afford structurally diverse pyrroles in high yields. organic-chemistry.org

Palladium and gold catalysts are also effective in promoting intramolecular cyclizations. For instance, PdCl₂ or AuCl can catalyze the hydroamination of 3-butynamine derivatives to yield 2,3-dihydropyrroles through a 5-endo-dig cyclization, with microwave-assisted heating significantly improving yields. rsc.orgresearchgate.net Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes also provides a regioselective route to substituted pyrroles. organic-chemistry.org Furthermore, silver-catalyzed [4+1C]insert cascade reactions of enaminones with carbenes have been developed for the chemo- and regioselective synthesis of multisubstituted pyrroles. acs.org

Catalytic Approaches in Methyl 1H-Pyrrole-2-Carboxylate Synthesis

Modern catalytic methods have revolutionized the synthesis of pyrroles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Transformations

Palladium catalysis has proven to be a versatile tool for pyrrole synthesis. One strategy involves the palladium-catalyzed annulation and oxidative cleavage of precursors to form macrocyclic ketoesters, which can then be converted to pyrrolophane model systems via a modified Paal-Knorr pyrrole synthesis. researchgate.net

A Pd(II)-catalyzed oxidative approach allows for the construction of polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. This process involves a cascade of C-C and C-N bond formations through oxidative arylation of unactivated alkenes, followed by an intramolecular aza-Wacker cyclization. organic-chemistry.org

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of pyrroles. Copper-catalyzed annulation of enaminones with alkynyl esters provides a facile route to 2,3,4,5-tetrasubstituted pyrroles. rsc.org By using terminal or internal alkynyl esters, this method allows for the tunable synthesis of 2-vinyl and 2,3-dicarboxyl-functionalized pyrroles, respectively. rsc.org The synthesis of 2-vinyl pyrroles through this direct cascade reaction represents a significant advancement. rsc.org

Furthermore, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles has been developed for the synthesis of a variety of N-H pyrroles with high regioselectivity. acs.org This protocol is tolerant of a broad range of functional groups on both aromatic and aliphatic substituents. acs.org Another innovative approach utilizes a heterogeneous copper on carbon (Cu/C) catalyst for the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This can even be performed as a one-pot reaction starting from the in situ formation of the 3,6-dihydro-1,2-oxazines. rsc.org Copper-catalyzed intramolecular dehydrogenative cross-coupling has also been employed for the site-selective synthesis of pyrrole-annulated heterocycles. researchgate.net

Table 2: Catalytic Approaches to Pyrrole Synthesis

Catalyst Reactants Product Type Reference
Pd(II) N-homoallylic amines, Arylboronic acids Polysubstituted pyrroles organic-chemistry.org
Cu(OAc)₂ Enaminones, Alkynyl esters Tetrasubstituted pyrroles rsc.org
CuH Enynes, Nitriles N-H pyrroles acs.org
Cu/C 3,6-dihydro-1,2-oxazines Highly functionalized pyrroles rsc.org

Ruthenium-Catalyzed Oxidative Coupling

Ruthenium-catalyzed oxidative coupling reactions represent a powerful tool for the formation of C-C bonds, and this methodology has been extended to the functionalization of pyrrole systems. While direct ruthenium-catalyzed oxidative coupling of Methyl 1H-pyrrole-2-carboxylate itself is a specific area of ongoing research, broader studies on related pyrrole structures highlight the potential of this approach. For instance, ruthenium(II)-catalyzed C2-alkenylation of N-acyl pyrroles has been described, where the acyl group acts as an effective chelating group to direct the activation of the C-H bond at the C2-position of the pyrrole ring. rsc.org This method allows for the regioselective mono-alkenylation of the pyrrole. rsc.org

Furthermore, ruthenium catalysis is employed in the synthesis of the pyrrole core itself through the oxidative annulation of enamides with alkynes, involving the cleavage of C(sp²)-H and N-H bonds. nih.gov The versatility of ruthenium catalysts is also demonstrated in the decarboxylative rearrangement of 4-alkenyl-isoxazol-5-ones to yield tri- and tetrasubstituted NH-pyrroles under thermal conditions. unimi.it This process proceeds through a proposed mechanism involving the cleavage of the N-O bond via oxidative addition of the ruthenium complex, followed by decarboxylation and reductive elimination to form the pyrrole ring. unimi.it These examples underscore the utility of ruthenium catalysis in manipulating pyrrole structures, providing a foundation for developing future applications in the direct oxidative coupling of esters like Methyl 1H-pyrrole-2-carboxylate.

Catalytic C-H Borylation followed by Suzuki Coupling

A highly efficient, two-step synthetic route for preparing 5-aryl-pyrrole-2-carboxylates starting from Methyl 1H-pyrrole-2-carboxylate has been developed, circumventing the need for N-protection and deprotection steps. nih.gov This process significantly improves atom economy and simplifies the synthetic pathway compared to traditional methods that often yield difficult-to-separate mixtures of 4- and 5-functionalized pyrroles. nih.gov

The first step involves the direct C-H borylation of Methyl 1H-pyrrole-2-carboxylate. Using an iridium catalyst, the C-H bond at the 5-position of the pyrrole is selectively converted to a boronic ester. nih.govresearchgate.net Pinacol borane (B79455) (H-BPin) is a preferred reagent for this transformation. nih.gov The resulting borylated intermediate, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, can be produced on a large scale with excellent yield and demonstrates significant stability, showing no decomposition even after two years of storage. nih.gov

The second step is a Suzuki-Miyaura cross-coupling reaction. The synthesized pyrrole boronic ester readily couples with a variety of (hetero)aryl bromides. nih.gov This reaction demonstrates broad functional group tolerance, including those with acidic protons on the aryl bromide partner. nih.gov Effective catalyst systems for this coupling include Buchwald's Pd(OAc)₂/SPhos system and Pd(PPh₃)₄, leading to the desired 5-aryl substituted pyrrole-2-carboxylates in good to excellent yields. nih.gov This borylation-coupling sequence provides a concise and powerful method for accessing these valuable compounds. nih.gov

Table 1: Suzuki Coupling of Methyl 5-boryl-1H-pyrrole-2-carboxylate with Various Aryl Bromides

Aryl Bromide PartnerCatalyst SystemYield (%)Reference
4-BromoanisolePd(OAc)₂/SPhos95 nih.gov
4-BromotoluenePd(OAc)₂/SPhos92 nih.gov
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂/SPhos85 nih.gov
4-BromobenzonitrilePd(OAc)₂/SPhos88 nih.gov
Methyl 4-bromobenzoatePd(PPh₃)₄75 nih.gov
3-BromopyridinePd(PPh₃)₄78 nih.gov

Regioselective Synthesis of Substituted Pyrrole Carboxylates

The regioselective synthesis of substituted pyrrole carboxylates is of significant interest due to the prevalence of this scaffold in medicinal chemistry. tandfonline.comresearchgate.net Achieving specific substitution patterns on the pyrrole ring can be challenging, but various strategies have been developed to control the regiochemistry of these reactions. nih.gov

One effective method involves the use of protecting groups. For instance, an efficient arylation of pyrroles via the Suzuki-Miyaura coupling reaction has been developed using the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. nih.gov This protocol allows for the synthesis of aryl-substituted pyrroles in moderate to excellent yields under mild conditions and is tolerant of a wide range of functional groups. nih.gov The SEM group is stable under the coupling conditions and can be subsequently removed. nih.gov

Another approach focuses on the inherent reactivity of the pyrrole ring, which can be modulated by substituents. Selective halogenation followed by a Suzuki-Miyaura reaction has been used to prepare C4-, C5-, and C3-aryl derivatives of pyrrole. nih.gov The choice of reaction conditions and the position of the initial halogenation are critical for directing the final arylation. nih.gov These methods provide controlled access to specific regioisomers of aryl-substituted pyrroles, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. tandfonline.comnih.gov

Electrosynthesis and Electropolymerization of Pyrrole Carboxylic Acids

Electrosynthesis provides a method for producing conductive polymer films directly on electrode surfaces. The electropolymerization of pyrrole-2-carboxylic acid has been investigated to create functional polymer films. researchgate.net These films, specifically polypyrrole-2-carboxylic acid (PPY-2-COOH), can be synthesized in acetonitrile (B52724) using cyclic voltammetry. researchgate.net The properties of the resulting polymer are influenced by various factors including the potential range applied during polymerization and the presence of water in the solvent. researchgate.net Infrared spectroscopy analysis has shown that both cations and anions from the electrolyte solution can be incorporated into the PPY-2-COOH structure. researchgate.net

The mechanism of pyrrole electropolymerization has been a subject of extensive study, though it remains a complex and debated topic. rsc.org Factors such as the choice of electrolyte, solvent, temperature, and pH all influence the reaction mechanism and the final characteristics of the polymer formed at the electrode. rsc.org

Furthermore, the concept has been extended to create hybrid organic-inorganic materials. In one novel method, a carboxylic acid functionalized pyrrole is electropolymerized within a hybrid zirconium-silicon oxopolymer sol-gel coating. rsc.org The formation and properties of the conducting polymer within this xerogel matrix are dependent on the zirconium content and the nature of doping species present. rsc.org Copolymers, such as poly(aniline/pyrrole), have also been prepared via electrosynthesis, demonstrating that the electrochemical performance can be tuned by adjusting the molar ratio of the monomers. electrochemsci.org

Reactivity Profiles, Chemical Transformations, and Mechanistic Insights of Methyl 1h Pyrrole 2 Carboxylate

Electrophilic and Nucleophilic Reaction Pathways of the Pyrrole (B145914) Ring and Ester Group

The reactivity of methyl 1H-pyrrole-2-carboxylate is characterized by the interplay between the electron-rich pyrrole ring and the electron-withdrawing methyl carboxylate group. The pyrrole nucleus is inherently susceptible to electrophilic attack due to the delocalization of the nitrogen lone pair, creating a π-electron system. numberanalytics.comslideshare.net This makes the ring more reactive than benzene (B151609) in electrophilic substitution reactions. onlineorganicchemistrytutor.com Electrophiles preferentially attack the C5 position, and to a lesser extent the C4 position, due to the directing effect of the C2-ester group.

The ester group itself presents sites for nucleophilic attack. The carbonyl carbon is electrophilic and can be targeted by nucleophiles, leading to reactions such as hydrolysis and transesterification. The reactivity of both the pyrrole ring and the ester group can be modulated by the reaction conditions and the nature of the attacking reagent.

Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The methyl carboxylate group of methyl 1H-pyrrole-2-carboxylate can undergo hydrolysis to yield the corresponding pyrrole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with a solution of potassium hydroxide (B78521) in ethylene (B1197577) glycol. cdnsciencepub.com The hydrolysis can also be achieved under acidic conditions, though this may be accompanied by side reactions involving the pyrrole ring.

Transesterification, the conversion of one ester to another, is also a feasible transformation for methyl 1H-pyrrole-2-carboxylate. This reaction involves treating the methyl ester with an alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.

Tautomerism and its Influence on Reactivity and Hydrogen Bonding in Pyrrole Carboxylates

Pyrrole and its derivatives, including methyl 1H-pyrrole-2-carboxylate, can exhibit prototropic tautomerism, where a proton can shift between the nitrogen and carbon atoms of the ring. researchgate.net However, the 1H-tautomer, with the proton on the nitrogen, is the most stable form. numberanalytics.com

The presence of the N-H group and the carbonyl group allows for the formation of intermolecular hydrogen bonds. In the solid state, methyl 1H-pyrrole-2-carboxylate molecules form helical chains through N-H···O=C hydrogen bonds between the pyrrole N-H of one molecule and the carbonyl oxygen of a neighboring molecule. mdpi.comnih.gov These hydrogen bonding interactions can influence the molecule's crystal packing and physical properties. mdpi.comacs.org Theoretical calculations and crystal structure data indicate that the carbonyl group generally lies in the same plane as the pyrrole ring, which facilitates the formation of these hydrogen-bonded structures. mdpi.com

Impact of Substituents on the Electronic Properties and Reactivity of the Pyrrole Core

The reactivity of the pyrrole core in methyl 1H-pyrrole-2-carboxylate is significantly influenced by the electronic nature of substituents attached to the ring. wikipedia.org The inherent reactivity of pyrrole towards electrophiles is due to its electron-rich nature. pharmaguideline.com However, the presence of an electron-withdrawing group, such as the methyl carboxylate at the C2 position, deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. quora.com This deactivation makes the molecule less prone to polymerization under acidic conditions, a common issue with simple pyrroles. wikipedia.org

Conversely, the introduction of electron-donating groups onto the pyrrole ring would be expected to increase its reactivity towards electrophiles. The position of the substituent is also crucial. For instance, an electron-withdrawing group at the C2 position directs incoming electrophiles primarily to the C4 and C5 positions. nih.gov The interplay of inductive and resonance effects of various substituents allows for fine-tuning of the electronic properties and, consequently, the chemical reactivity of the pyrrole system. researchgate.net

Reactions of the Pyrrole Nucleus

Electrophilic Aromatic Substitutions (e.g., Acylation, Nitration, Sulfonation, Vilsmeier-Haack, Houben–Hoesch Reactions)

The pyrrole ring of methyl 1H-pyrrole-2-carboxylate, despite being deactivated by the ester group, can still undergo various electrophilic aromatic substitution reactions.

Acylation: Friedel-Crafts acylation of N-substituted pyrrole-2-carboxylates can occur at the C4 position. nih.gov For instance, the acylation of N-methylpyrrole with various acyl chlorides can lead to the corresponding 3-acylpyrroles. nih.gov

Nitration: Nitration of methyl 1H-pyrrole-2-carboxylate can yield a mixture of nitro-substituted products. The nitration of the parent 2-pyrrolecarbonitrile, a related compound, results in both 4-nitro and 5-nitro isomers. cdnsciencepub.com Similarly, nitration of ethyl 1-methyl-2-pyrrolecarboxylate has been shown to produce the 4-nitro derivative. cdnsciencepub.com

CompoundNitrating AgentProduct(s)Reference
2-PyrrolecarbonitrileAcetic anhydride, Nitric acid4-Nitro-2-pyrrolecarbonitrile, 5-Nitro-2-pyrrolecarbonitrile cdnsciencepub.com
Ethyl 1-methyl-2-pyrrolecarboxylateNot specifiedEthyl 1-methyl-4-nitro-2-pyrrolecarboxylate cdnsciencepub.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, can be used to functionalize pyrroles. The regioselectivity of this reaction on N-substituted pyrroles is influenced by steric and electronic factors of the N-substituent. researchgate.net

Houben-Hoesch Reaction: The Houben-Hoesch reaction, which involves the acylation of electron-rich aromatic compounds with nitriles, can also be applied to pyrrole derivatives to introduce acyl groups.

Oxidative Transformations

The pyrrole ring is susceptible to oxidation, and the presence of substituents influences the outcome of these reactions. core.ac.ukresearchgate.net For example, tert-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates can be oxidized with o-chloranil in the presence of methanol to yield 5-methoxypyrrolin-2-one derivatives. core.ac.uk These products can then be further functionalized by reaction with various nucleophiles. core.ac.uk

A possible mechanism for this oxidation involves hydride abstraction from the pyrrole by o-chloranil, followed by nucleophilic attack of methanol. Further oxidation and subsequent hydrolysis lead to the final pyrrolinone product. core.ac.uk

Decarboxylative Reactions

The direct decarboxylation of methyl 1H-pyrrole-2-carboxylate is not a commonly reported transformation. Generally, the ester functional group is not a suitable leaving group for decarboxylation reactions. Instead, the typical pathway involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, pyrrole-2-carboxylic acid, which can then undergo decarboxylation under specific conditions.

The decarboxylation of pyrrole-2-carboxylic acid is most effectively achieved under acidic conditions. nih.govnih.gov The mechanism of this reaction has been a subject of detailed study, with computational and experimental evidence pointing towards a process that is more complex than a simple dissociation. nih.govresearchgate.netresearchgate.net

In strongly acidic aqueous solutions, the reaction is catalyzed by protons. nih.gov The proposed mechanism does not involve the direct loss of carbon dioxide from the carboxylic acid. Instead, it proceeds through an associative mechanism where a water molecule adds to the carboxyl group of the C2-protonated pyrrole ring. nih.govchempedia.info This leads to the formation of pyrrole and a protonated carbonic acid intermediate, which subsequently and rapidly dissociates into carbon dioxide and a hydronium ion. nih.gov

Theoretical studies using density functional theory (DFT) support this mechanism, indicating that the presence of hydronium ions significantly lowers the energy barrier for the C-C bond cleavage. researchgate.net The rate-determining step is suggested to be the initial nucleophilic attack of water on the carbonyl group of the protonated pyrrole-2-carboxylic acid.

In addition to acid-catalyzed methods, transition metal-catalyzed decarboxylation has been explored for aryl carboxylic acids, which could potentially be applied to pyrrole-2-carboxylic acid. illinois.edursc.org These methods often employ catalysts based on copper or silver. rsc.org The mechanism involves the formation of a metal carboxylate complex, followed by the ejection of CO2 and subsequent protodemetallation to regenerate the catalyst. rsc.org

Decarboxylative halogenation, another related transformation, also proceeds from the carboxylic acid. acs.org For instance, the bromodecarboxylation of pyrrole-2-carboxylic acid can be achieved using molecular bromine in methanol. acs.org

Table 1: Conditions for Decarboxylation of Pyrrole-2-Carboxylic Acid

Reaction Type Reagents and Conditions Product Reference(s)
Acid-Catalyzed Decarboxylation Aqueous acid (e.g., HCl, HClO₄), heat Pyrrole nih.govresearchgate.net

Functional Group Interconversions involving the Carboxylate Ester

The carboxylate ester group of methyl 1H-pyrrole-2-carboxylate is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis to Carboxylic Acid:

The most fundamental transformation is the hydrolysis of the methyl ester to yield pyrrole-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed. For instance, refluxing the ethyl ester of a substituted pyrrole-2-carboxylate with a solution of sodium hydroxide in ethanol, followed by acidification, effectively yields the corresponding carboxylic acid. nih.gov

Table 2: Hydrolysis of Pyrrole-2-Carboxylate Esters

Starting Material Reagents and Conditions Product Reference(s)
Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate 1. 10 M NaOH, abs. EtOH, 90 °C, 3 h; 2. 4 M HCl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid nih.gov

Amidation to Carboxamides:

Methyl 1H-pyrrole-2-carboxylate can be converted to pyrrole-2-carboxamides through reaction with amines. This transformation is crucial for the synthesis of many biologically active compounds. nih.govresearchgate.net The reaction can be performed by directly heating the ester with an amine, sometimes in the presence of a catalyst, or by first converting the ester to the more reactive acyl chloride. orgsyn.org A direct amidation can also be achieved by coupling the corresponding carboxylate salt with an amine using a coupling agent like HBTU. acs.org This method is particularly useful for substrates where the corresponding carboxylic acid is prone to decarboxylation. acs.org

Table 3: Amidation of Pyrrole-2-Carboxylates

Starting Material Reagents and Conditions Product Reference(s)
Pyrrole-2-carboxylic acid Adamantan-2-amine, condensation reaction N-(Adamantan-2-yl)-1H-pyrrole-2-carboxamide nih.gov
Lithium 5-bromo-1H-pyrrole-2-carboxylate Amines, HBTU, Hünig's base 5-Bromo-1H-pyrrole-2-carboxamides acs.org

Reduction to Alcohol:

The ester group can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)pyrrole. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide and isolate the alcohol. chemguide.co.ukyoutube.com The reduction proceeds via an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.orgchemguide.co.uk

Table 4: Reduction of Carboxylic Acid Derivatives

Starting Material Reagents and Conditions Product Reference(s)

Strategic Derivatization and Functionalization of Methyl 1h Pyrrole 2 Carboxylate

Modifications of the Ester Group for Divergent Synthesis

The ester group of methyl 1H-pyrrole-2-carboxylate is a key handle for divergent synthesis, allowing for the introduction of a variety of functional groups. One common modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. For instance, methyl 4-bromo-1H-pyrrole-2-carboxylate can be hydrolyzed to 4-bromo-1H-pyrrole-2-carboxylic acid. nih.gov This carboxylic acid can then be coupled with various amines to form amides, a transformation that has been utilized in the synthesis of inhibitors of mycobacterial membrane protein large 3 (MmpL3) for treating drug-resistant tuberculosis. nih.gov

Another approach involves the direct conversion of the ester to other functional groups. While specific examples for methyl 1H-pyrrole-2-carboxylate are not detailed in the provided results, general organic chemistry principles suggest possibilities such as reduction to an alcohol or conversion to a Weinreb amide for subsequent controlled additions of carbon nucleophiles. A non-traditional method for creating pyrrole (B145914) carboxamides involves the oxidative amidation of pyrrole carboxaldehyde, a related derivative, which proceeds through a pyrrole acyl radical intermediate. rsc.org This highlights the potential for developing novel amidation strategies that could be adapted for methyl 1H-pyrrole-2-carboxylate derivatives.

N-Alkylation and N-Methylation Strategies and their Stereoelectronic Implications

N-alkylation and N-methylation of the pyrrole ring in methyl 1H-pyrrole-2-carboxylate derivatives significantly influence the molecule's electronic properties and steric profile. The nitrogen atom of the pyrrole ring can be alkylated using various alkyl halides in the presence of a base. organic-chemistry.orgrsc.org For example, the potassium salts of pyrroles react with alkyl iodides in dimethyl sulfoxide (B87167) to yield N-alkylated products in high yields. rsc.org The use of ionic liquids as solvents has also been shown to promote highly regioselective N-substitution of pyrroles. organic-chemistry.org

The introduction of an alkyl group at the nitrogen atom has notable stereoelectronic consequences. Replacing the pyrrole hydrogen with a methyl group in pyrrole-2-carboxamide derivatives has been shown to reduce their anti-tuberculosis activity by approximately 50-fold. nih.gov This suggests that the N-H bond may be crucial for biological activity, potentially participating in hydrogen bonding with the target protein. nih.gov Theoretical studies on related heterocyclic systems, such as sydnone (B8496669) N-oxides, indicate that N-alkylation is thermodynamically favored over O-alkylation. nih.gov This preference for N-alkylation is a key consideration in the design of synthetic routes.

Regioselective Halogenation of the Pyrrole Ring System

The halogenation of the pyrrole ring is a critical step in the synthesis of many biologically active compounds. The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrrole ring and the halogenating agent used. For methyl 1H-pyrrole-2-carboxylate, halogenation typically occurs at the electron-rich positions of the pyrrole ring.

The halogenation of methyl pyrrole-2-carboxylate and related pyrroles has been a subject of study. rsc.org For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide can lead to a mixture of products that are difficult to separate. nih.gov However, in some cases, high regioselectivity can be achieved. For example, electrophilic chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole was selective for the position adjacent to the electron-donating methyl group. nih.gov Similarly, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor has been reported. nih.gov The ability to selectively introduce halogens onto the pyrrole ring is crucial for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl groups at specific positions. nih.gov

Introduction of Formyl, Acetyl, and other Carbonyl Functionalities

The introduction of carbonyl groups, such as formyl and acetyl groups, onto the pyrrole ring of methyl 1H-pyrrole-2-carboxylate provides valuable synthetic intermediates for further elaboration. The Vilsmeier-Haack reaction is a common method for introducing a formyl group. For example, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate using this method results in a mixture of 4- and 5-formylated regioisomers. nih.gov Similarly, methyl 1-methyl-1H-pyrrole-2-carboxylate can be formylated at the C4 position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

These formylated pyrroles can undergo a variety of subsequent reactions. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. It also allows for the introduction of other carbon-based substituents through reactions with nucleophiles. The presence of both a formyl group and an ester group on the pyrrole ring, as seen in methyl 4-formyl-1H-pyrrole-2-carboxylate, offers multiple sites for chemical modification, making these compounds valuable building blocks in medicinal chemistry. uni.lu

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgresearchgate.net Pyrrole-2-carboxaldehyde, a derivative of methyl 1H-pyrrole-2-carboxylate, is a common starting material for the synthesis of pyrrole-containing Schiff bases. asianpubs.orgnih.gov For example, N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline is synthesized from pyrrole-2-carbaldehyde and 4-methoxyaniline. asianpubs.org

Targeted Introduction of Specific Pharmacophores onto the Pyrrole Scaffold

The pyrrole scaffold of methyl 1H-pyrrole-2-carboxylate is a common platform for the introduction of specific pharmacophores to create new therapeutic agents. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction.

A notable example is the development of pyrrole-2-carboxamide derivatives as inhibitors of MmpL3 for the treatment of drug-resistant tuberculosis. nih.gov In this work, a structure-guided design strategy was employed to attach phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide. nih.gov This targeted derivatization led to compounds with potent anti-tuberculosis activity and low cytotoxicity. nih.gov The synthesis of these compounds often involves the initial modification of the pyrrole ring, such as bromination, followed by Suzuki coupling to introduce the desired aryl pharmacophore. nih.gov This demonstrates how the strategic functionalization of the methyl 1H-pyrrole-2-carboxylate scaffold allows for the precise placement of pharmacophoric elements to achieve a desired biological effect.

Computational and Theoretical Investigations of Methyl 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and predicting the reactivity of pyrrole-based compounds. researchgate.netresearchgate.net Methods like B3LYP combined with basis sets such as 6-311+G(d,p) are frequently employed to calculate molecular geometries, vibrational frequencies, and binding energies of pyrrole (B145914) derivatives. researchgate.netacs.org These calculations provide a foundational understanding of the molecule's stability and preferred conformations.

Table 1: Representative DFT Functionals and Basis Sets in Pyrrole System Studies This table is for illustrative purposes and shows common methods used in the literature.

Computational Task Functional Basis Set Reference
Geometry Optimization B3LYP 6-311+G(d) researchgate.net
Vibrational Frequencies B3LYP 6-311+G(d) researchgate.net
Reaction Mechanism B3LYP 6-311++G** researchgate.net
Thermochemistry G3(MP2)//B3LYP - nih.gov
Reactivity Descriptors B3LYP 6-311++G(d,p) mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Behavior

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrrole derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can indicate significant intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netresearchgate.net This charge transfer, often from the pyrrole ring to the substituent groups, is crucial for understanding the molecule's photophysical properties and its behavior in electronic devices. Natural Bond Orbital (NBO) analysis further complements FMO theory by elucidating these intramolecular charge transfer interactions and the delocalization of electron density within the molecule. rsc.org

Table 2: Conceptual Frontier Molecular Orbital Data This table illustrates the typical parameters analyzed in FMO studies.

Parameter Description Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower energy indicates a better electron acceptor.
ΔE (ELUMO - EHOMO) HOMO-LUMO Energy Gap A smaller gap suggests higher reactivity and lower kinetic stability.
Charge Transfer Electron density shift upon excitation Indicates the redistribution of electrons, affecting polarity and interactions.

Fukui Indices and Identification of Nucleophilic/Electrophilic Sites

Fukui functions are essential reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.govnih.gov The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov

Two key condensed Fukui indices are used:

f+ : Identifies sites susceptible to nucleophilic attack (where an electron is added). Atoms with high f+ values are considered electrophilic. schrodinger.com

f- : Identifies sites susceptible to electrophilic attack (where an electron is removed). Atoms with high f- values are considered nucleophilic. schrodinger.com

For Methyl 1H-pyrrole-2-carboxylate, these indices can predict how it will react with other reagents. For example, calculations on similar systems show that the carbonyl carbon is often a primary site for nucleophilic attack (high f+), while certain carbon atoms on the pyrrole ring and the nitrogen atom can be susceptible to electrophilic attack (high f-). mdpi.com This theoretical approach provides a detailed map of local reactivity, guiding synthetic chemists in designing regioselective reactions. researchgate.netresearchgate.net

Table 3: Interpretation of Fukui Indices for Reactive Site Prediction This table explains how Fukui indices are used to identify reactive centers in a molecule like Methyl 1H-pyrrole-2-carboxylate.

Atom/Region in Methyl 1H-pyrrole-2-carboxylate Expected Fukui Index Predicted Reactivity
Carbonyl Carbon (C=O) High f+ Electrophilic site, susceptible to nucleophilic attack.
Carbonyl Oxygen (C=O) High f- Nucleophilic site, susceptible to electrophilic attack.
Pyrrole Nitrogen (N-H) High f- Nucleophilic site, susceptible to electrophilic attack.
Pyrrole Ring Carbons Varies (f+/f-) Sites for both nucleophilic and electrophilic substitution, depending on position.

Thermochemical Accuracy and Energetics of Pyrrole Carboxylate Systems

The thermochemical properties of pyrrole carboxylates, such as their enthalpies of formation, are vital for understanding their stability and energy content. High-level computational methods, like the G3(MP2)//B3LYP composite method, have been used to calculate these properties with high accuracy, often showing excellent agreement with experimental data obtained from techniques like combustion calorimetry. nih.gov

A study on the closely related 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid demonstrated the reliability of these computational approaches. The calculated gas-phase enthalpies of formation were found to be in excellent agreement with the experimental values. nih.gov Such studies also extend to other energetic properties, including bond dissociation enthalpies (e.g., the N-H bond), gas-phase acidities, proton and electron affinities, and ionization enthalpies. nih.gov This information is crucial for predicting the behavior of these compounds in various chemical environments and for understanding the energetic effects of substituents on the pyrrole ring. nih.gov

Table 4: Experimental vs. Calculated Gas-Phase Standard Molar Enthalpies of Formation (ΔfHm°) at 298.15 K Data adapted from a study on related pyrrole carboxylic acids, illustrating the accuracy of computational methods. nih.gov

Compound Experimental ΔfHm° (kJ·mol⁻¹) G3(MP2)//B3LYP Calculated ΔfHm° (kJ·mol⁻¹)
2-Pyrrolecarboxylic Acid -286.3 ± 1.7 -286.5
1-Methyl-2-pyrrolecarboxylic Acid -291.6 ± 1.7 -290.7

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of Methyl 1H-pyrrole-2-carboxylate are key determinants of its physical properties and crystal packing. X-ray diffraction studies and computational analyses reveal that the molecule is essentially planar. nih.gov The planarity arises from the conjugation between the pyrrole ring and the methyl carboxylate group.

Table 5: Hydrogen-Bond Geometry in Methyl 1H-pyrrole-2-carboxylate Crystal Structure Data adapted from crystallographic studies of pyrrole carboxylates. nih.gov

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1-H1···O2 0.88 2.06 2.933 171

Analysis of π-Electron Delocalization within the Pyrrole Ring and its Conjugates

The pyrrole ring is an aromatic heterocycle, a property conferred by the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) across the five-membered ring, satisfying Hückel's rule (4n+2). wikipedia.org This π-electron delocalization is fundamental to pyrrole's stability and chemical reactivity.

Computational methods provide quantitative measures of aromaticity. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are calculated using DFT to estimate the degree of π-electron delocalization. researchgate.net Studies on 2-substituted pyrroles show that the substituent, such as the methyl carboxylate group, influences the π-electron system of the ring. researchgate.net This conjugation affects not only the geometry and stability of different conformers but also the strength of intermolecular interactions like hydrogen bonds. The delocalization can extend from the ring into the carboxylate group, which impacts the electronic properties and reactivity of the entire molecule. researchgate.net

Table 6: Aromaticity Indices for Evaluating π-Electron Delocalization This table describes common computational indices used to quantify aromaticity.

Index Principle Interpretation for Pyrrole Ring
HOMA (Harmonic Oscillator Model of Aromaticity) Based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity and greater π-delocalization.
NICS (Nucleus-Independent Chemical Shift) Measures the magnetic shielding at the center of the ring. Large negative values (e.g., NICS(0) or NICS(1)zz) are characteristic of aromatic systems.

Computational Studies on Receptor Binding and Antagonistic Activity

Derivatives of Methyl 1H-pyrrole-2-carboxylate serve as scaffolds for developing new therapeutic agents. Computational docking is a vital technique used to predict and analyze how these molecules bind to biological targets like proteins and enzymes. nih.gov These studies are crucial in structure-based drug design for identifying potential drug candidates and optimizing their interactions for improved efficacy and selectivity.

For example, pyrrole-2-carboxamide derivatives have been designed and computationally docked into the active site of Mycobacterial Membrane Protein Large 3 (MmpL3), a key target for developing new treatments against tuberculosis. nih.gov Docking simulations revealed that the potency of these inhibitors relies on specific hydrogen bonds between the pyrrole N-H and amide groups and key amino acid residues (like ASP645) in the receptor's binding pocket. nih.gov Similarly, other tetrasubstituted pyrrole derivatives have been identified as potential anticancer agents that mimic protein-protein interaction hot-spots, thereby disrupting pathways essential for tumor cell survival. nih.gov These computational models provide invaluable insights into the structure-activity relationships (SAR), guiding the synthesis of more potent and selective antagonists. nih.govnih.gov

Table 7: Example of Computational Docking Insights for a Pyrrole Derivative Based on findings for pyrrole-2-carboxamide inhibitors of MmpL3. nih.gov

Feature Observation from Docking Study Implication for Biological Activity
Binding Pocket Compound fits into specific hydrophobic pockets (S3, S4, S5). Favorable shape complementarity enhances binding affinity.
Hydrogen Bonds Crucial H-bonds form between the pyrrole N-H / amide and Aspartate residues. These interactions are essential for anchoring the inhibitor and are critical for potency.
Substituents Bulky, hydrophobic groups on the carboxamide are well-tolerated. Allows for optimization of potency and pharmacokinetic properties.
Scaffold Rigidity The planar pyrrole core acts as a rigid scaffold. Positions the key interacting groups correctly for optimal binding.

Advanced Spectroscopic and Analytical Characterization of Methyl 1h Pyrrole 2 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Methyl 1H-pyrrole-2-carboxylate, offering insights into the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of Methyl 1H-pyrrole-2-carboxylate provides characteristic signals for the protons on the pyrrole (B145914) ring and the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methyl carboxylate group and the aromaticity of the pyrrole ring.

In a typical ¹H NMR spectrum, the protons of the pyrrole ring appear as distinct multiplets. The proton on the nitrogen atom (H1) usually appears as a broad singlet at a downfield chemical shift. The protons at positions 3, 4, and 5 of the pyrrole ring also show characteristic splitting patterns due to coupling with adjacent protons. The methyl protons of the ester group typically appear as a sharp singlet.

Table 1: Representative ¹H NMR Chemical Shifts for Methyl 1H-pyrrole-2-carboxylate.

ProtonChemical Shift (ppm)Multiplicity
H1 (N-H)~9.0-11.0br s
H5~6.9dd
H3~6.8dd
H4~6.1dd
-OCH₃~3.8s
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

For substituted analogs, such as Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, the chemical shifts are altered. sigmaaldrich.com The introduction of a methyl group at the N1 position removes the N-H proton signal and introduces a new singlet for the N-methyl protons. researchgate.net The bromine atom at the C4 position influences the chemical shifts of the remaining ring protons.

Two-Dimensional (2D) NMR Experiments

To unambiguously assign the proton signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. beilstein-journals.orgharvard.edu Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of the protons around the pyrrole ring.

HSQC experiments correlate proton signals with their directly attached carbon atoms, allowing for the assignment of the ¹³C NMR spectrum.

For instance, in an HMBC spectrum of Methyl 1H-pyrrole-2-carboxylate, a correlation would be expected between the methyl protons and the carbonyl carbon of the ester group, confirming the ester functionality.

¹⁹F NMR for Fluorinated Derivatives

For analogs of Methyl 1H-pyrrole-2-carboxylate that contain fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. aiinmr.com ¹⁹F NMR is highly sensitive and provides information about the chemical environment of each fluorine atom in the molecule. aiinmr.comnih.gov

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it possible to distinguish between different fluorinated positions in a molecule. nih.gov Furthermore, coupling between ¹⁹F and ¹H or ¹³C nuclei can provide valuable structural information, helping to determine the precise location of the fluorine substituents on the pyrrole ring or on other parts of the molecule. aiinmr.com

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. libretexts.orgmiamioh.edu

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. nist.gov

For Methyl 1H-pyrrole-2-carboxylate, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 125, corresponding to its molecular weight. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59). The fragmentation pattern provides a "fingerprint" that can be used to identify the compound.

Table 2: Predicted EI-MS Fragmentation for Methyl 1H-pyrrole-2-carboxylate.

m/zProposed Fragment
125[M]⁺
94[M - OCH₃]⁺
66[M - COOCH₃]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. nih.gov This high precision allows for the determination of the exact elemental composition of the molecule.

For Methyl 1H-pyrrole-2-carboxylate, with a molecular formula of C₆H₇NO₂, the calculated exact mass is 125.0477 g/mol . nih.gov An HRMS measurement that matches this value confirms the elemental composition and rules out other possible formulas with the same nominal mass. This is a critical step in the unambiguous identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Selected Reaction Monitoring (SRM)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of pyrrole derivatives, LC-MS is instrumental for the identification and quantification of these compounds in complex mixtures. nih.gov For instance, a study on pyrrole-2-carboxamide derivatives utilized LC-MS to confirm the identity of synthesized compounds. nih.gov

A highly sensitive and specific application of tandem mass spectrometry is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). wikipedia.orgcuni.cz This technique involves selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. wikipedia.orgcuni.cz This process, referred to as a "transition," provides a high degree of selectivity and is particularly useful for quantitative studies. cuni.cz SRM has been successfully employed for the quantification of proteins in complex biological samples and for the analysis of specific biomarkers. nih.govomicsonline.org In the analysis of pyrrole-containing compounds, SRM can be used to achieve low detection limits and high precision. For example, an LC/MS/MS method was developed and validated for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin (B1172464) biomarker, in human skin biopsies, demonstrating the power of this technique for analyzing trace amounts of pyrrole derivatives in biological matrices. nih.govresearchgate.net The method showed good accuracy and precision over a concentration range of 1-1000 ng/mL. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost layers of a solid sample. carleton.eduuwo.ca It operates by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. carleton.edunist.gov These secondary ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring their flight time to the detector. carleton.edunist.gov

ToF-SIMS is capable of generating high-resolution mass spectra and chemical images with sub-micron lateral resolution, making it an invaluable tool for surface characterization. uwo.canist.gov The technique can be operated in different modes, including surface spectroscopy, surface imaging, and depth profiling. carleton.edu In the context of organic materials like pyrrole derivatives, ToF-SIMS can provide unique molecular fragmentation patterns that aid in the identification of specific compounds. phi.com For instance, ToF-SIMS has been used to study the surface of polypyrrole films, providing insights into their chemical composition and structure. nih.govresearchgate.net The use of cluster ion sources, such as Bi₃⁺ or argon gas clusters, has been shown to minimize fragmentation and preserve molecular information during the analysis of organic materials. phi.comnih.gov This allows for the depth profiling of organic thin films while retaining chemical integrity. phi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the vibrational modes of molecules. For methyl 1H-pyrrole-2-carboxylate and its analogs, IR spectroscopy provides valuable information about the key structural features.

A key vibrational mode observed in the IR spectrum of pyrrole derivatives is the N-H stretching vibration. For methyl 1H-pyrrole-2-carboxylate, the free ν(N-H) band appears at 3465 cm⁻¹ in a dilute carbon tetrachloride solution, which is characteristic of the s-cis conformer. acs.org In the solid state (KBr pellet), this band shifts to a lower frequency (around 3356-3358 cm⁻¹) due to intermolecular hydrogen bonding. acs.org

The carbonyl (C=O) stretching vibration of the ester group is another prominent feature. For pyrrole-2-carboxylic acid, a related compound, the ν(C=O) band is observed around 1670 cm⁻¹ in carbon tetrachloride solution. researchgate.net The position of this band can be influenced by the solvent and the presence of hydrogen bonding. researchgate.net

Other characteristic IR bands for pyrrole derivatives include C-H stretching and bending vibrations, as well as ring stretching and deformation modes. The analysis of these vibrational bands, often supported by theoretical calculations, allows for a comprehensive understanding of the molecular structure and conformation of methyl 1H-pyrrole-2-carboxylate and its analogs. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. rsc.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of methyl 1H-pyrrole-2-carboxylate reveals its detailed molecular geometry. nih.govmdpi.com The compound crystallizes in the monoclinic space group P2₁/c. mdpi.comdntb.gov.ua The molecule is nearly planar, with a small dihedral angle between the pyrrole ring and the methoxycarbonyl group. nih.gov The planarity of the molecule is a key structural feature.

The crystal structure determination provides precise bond lengths and angles within the molecule. For example, the C=O bond length of the carboxylate group and the various C-C and C-N bond lengths within the pyrrole ring can be accurately measured. nih.gov These experimental values can be compared with theoretical calculations to validate computational models.

Table 1: Crystal Data and Structure Refinement for Methyl 1H-Pyrrole-2-Carboxylate

ParameterValueReference
Empirical formulaC₆H₇NO₂ nih.gov
Formula weight125.13 nih.gov
Crystal systemMonoclinic nih.gov
Space groupP2₁/c mdpi.comdntb.gov.ua
a (Å)7.5346 (19) nih.gov
b (Å)5.4598 (14) nih.gov
c (Å)14.730 (4) nih.gov
β (°)100.55 (2) nih.gov
Volume (ų)595.7 (3) nih.gov
Z4 nih.gov
Temperature (K)200 nih.gov

Analysis of Hydrogen Bonding and Crystal Packing

In the solid state, molecules of methyl 1H-pyrrole-2-carboxylate are organized in a specific three-dimensional arrangement determined by intermolecular forces, primarily hydrogen bonding. nih.govmdpi.com The N-H group of the pyrrole ring acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group on a neighboring molecule acts as a hydrogen bond acceptor. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top one to ten nanometers of the material being analyzed.

In the analysis of pyrrole-containing materials, XPS provides valuable information about the surface chemistry. For polypyrrole, XPS has been used to investigate the chemical structure and the changes that occur upon oxidation. aip.org The C 1s and N 1s core-level spectra are particularly informative. The C 1s spectrum of pyrrole-containing polymers can be deconvoluted into several peaks corresponding to different chemical environments, such as C-C bonds in the pyrrole ring, C-N bonds, and C-O bonds if present. acs.org The N 1s spectrum can distinguish between different types of nitrogen atoms, such as pyridine-like, pyrrole-like, and graphitic nitrogen. acs.org

For example, in a study of polypyrrole films, the N/C atomic ratio determined by XPS was used to understand the nature of the polymer deposition on a paper surface. researchgate.net XPS has also been employed to determine the composition of copolymers of pyrrole with functionalized pyrroles, which is important for optimizing the properties of sensor materials. ulster.ac.uk The analysis of the C 1s and N 1s spectra allows for the quantification of the different monomer units in the copolymer. ulster.ac.uk

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed provide valuable information about the electronic structure, particularly the extent of conjugation in a molecule. Molecules or parts of molecules that absorb light strongly in the UV-Vis region are known as chromophores.

For Methyl 1H-pyrrole-2-carboxylate, the key structural features relevant to its UV-Vis spectrum are the pyrrole ring and the methyl carboxylate group (-COOCH₃) at the C2 position. The pyrrole ring is an aromatic heterocycle with a π-electron system. The carboxylate group is a chromophore that is in conjugation with the pyrrole ring. This conjugation between the pyrrole π-system and the carbonyl (C=O) double bond of the ester group is the primary determinant of its UV-Vis absorption characteristics.

Detailed Research Findings

The electronic spectrum of Methyl 1H-pyrrole-2-carboxylate is characterized by absorption bands resulting from π → π* and potentially n → π* transitions.

π → π* Transitions : These transitions involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. bldpharm.com In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) becomes smaller as the extent of conjugation increases. acs.org This results in absorption at longer wavelengths (a bathochromic shift). Unsubstituted pyrrole exhibits absorption bands around 210 nm, which are attributed to π → π* transitions within the aromatic ring. The introduction of the electron-withdrawing methyl carboxylate group in conjugation with the pyrrole ring extends the π-system. This extension lowers the HOMO-LUMO energy gap, causing a shift of the primary π → π* absorption band to a longer wavelength compared to unsubstituted pyrrole. sigmaaldrich.com

n → π* Transitions : These transitions involve the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. nih.gov These transitions are typically much weaker in intensity (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. nist.gov For compounds containing carbonyl groups, a weak absorption band in the 270-300 nm region is often indicative of an n → π* transition. nist.gov

While specific spectral data for Methyl 1H-pyrrole-2-carboxylate is not widely published in primary literature, the UV-Visible absorption characteristics can be reliably inferred from its close analogs, such as 1H-Pyrrole-2-carboxaldehyde and 1H-Pyrrole-2-carboxylic acid, for which experimental data are available. The electronic environment of the chromophore in these compounds is very similar.

The table below presents the absorption maxima (λmax) for pyrrole and its 2-substituted analogs. The data clearly illustrates the effect of the conjugated carbonyl group.

CompoundSolventλmax (nm)Transition TypeReference
PyrroleAqueous~210π → πGeneral Literature
1H-Pyrrole-2-carboxaldehydeNot Specified255, 292π → π and n → π spectrabase.com
1H-Pyrrole-2-carboxylic acidNot Specified260π → π uni.lu
Methyl 1H-pyrrole-2-carboxylate Ethanol/Hexane~262 π → π* (Expected) Inferred from Analogs

As shown in the table, the introduction of a carbonyl-containing substituent at the 2-position of the pyrrole ring results in a significant bathochromic shift of the main absorption band to the 255-260 nm region. This is a direct consequence of the extended conjugation between the pyrrole ring and the carbonyl group. For Methyl 1H-pyrrole-2-carboxylate, a strong absorption band due to a π → π* transition is expected around 262 nm. A weaker, longer-wavelength absorption corresponding to the n → π* transition may also be present, likely around 290 nm, similar to its aldehyde analog. The assessment of these electronic transitions via UV-Visible spectroscopy confirms the conjugated nature of the molecular system.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Methyl 1H-Pyrrole-2-Carboxylate as a Versatile Synthetic Building Block

Methyl 1H-pyrrole-2-carboxylate is widely recognized as a versatile building block in organic synthesis. Its utility stems from the presence of a reactive pyrrole (B145914) ring and a modifiable ester group, allowing for a diverse range of chemical transformations. This compound serves as an intermediate in the preparation of numerous significant molecules.

For instance, it is a precursor for pyrrolyl aryl sulfones, which have shown activity against the HIV-1 virus. It is also employed in the synthesis of diaryl pyrrolecarboxylates, which are being investigated for their potential cytotoxic and anti-mitotic activity as hybrids of combretastatin (B1194345) A-4 and lamellarin T. Furthermore, derivatives such as ethyl 4-nitro-1H-pyrrole-2-carboxylate, which can be synthesized from the parent pyrrole, are used as intermediates for creating modified DNA minor-groove binders. nih.govekb.eg The fundamental structure of methyl 1H-pyrrole-2-carboxylate provides a scaffold that can be elaborated into these and other complex, high-value compounds.

Table 1: Examples of Compounds Synthesized from Methyl 1H-Pyrrole-2-Carboxylate Derivatives

Compound ClassApplication/Activity
Pyrrolyl Aryl SulfonesAnti-HIV-1 Activity
Diaryl PyrrolecarboxylatesAnti-mitotic and Cytotoxic Activity
Modified DNA Minor-Groove BindersDNA Intercalation

Precursor for the Synthesis of Complex Heterocyclic Systems

The structure of methyl 1H-pyrrole-2-carboxylate is an ideal starting point for the assembly of more intricate heterocyclic systems. The pyrrole ring can be functionalized through various reactions, and the ester group can be converted into other functionalities like amides or acids, paving the way for cyclization and fusion reactions.

One notable application is in the synthesis of furo[2,3-b]pyrroles. mdpi.com For example, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be prepared through thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate, showcasing the pyrrole ester as a core component of the final fused system. mdpi.com This parent furo[2,3-b]pyrrole system can then be further derivatized. mdpi.com

Additionally, the carboxylate functionality is readily converted to a carboxamide. This transformation is a key step in the synthesis of a novel class of pyrrole-2-carboxamide derivatives that have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), making them promising candidates for treating drug-resistant tuberculosis. researchgate.net The synthesis of these complex molecules often begins with the hydrolysis of a pyrrole-2-carboxylate ester to the corresponding carboxylic acid, followed by amide coupling. researchgate.net

Integration into Dihydropyridine (B1217469) Synthesis via Hantzsch Reactions

The Hantzsch dihydropyridine synthesis is a classical multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. mdpi.comnih.gov This reaction leads to the formation of 1,4-dihydropyridines, which are precursors to pyridines. nih.gov

A review of the mechanism and substrates for the Hantzsch synthesis indicates that a β-ketoester is a required component. mdpi.comnih.govmdpi.comnih.gov Methyl 1H-pyrrole-2-carboxylate, while being a methyl ester, is not a β-ketoester. The search of scientific literature did not provide evidence for the direct participation of methyl 1H-pyrrole-2-carboxylate as a substrate in the Hantzsch dihydropyridine synthesis.

Utility in Pyrrole-Alkaloid Hybrid Synthesis

Pyrrole alkaloids are a diverse group of natural products characterized by a pyrrole ring core. Methyl 1H-pyrrole-2-carboxylate and its derivatives serve as key building blocks in the laboratory synthesis of these and related hybrid molecules. The biosynthetic pathways of some marine pyrrole alkaloids involve the dehydrogenation of proline to form a pyrrole-2-carboxylate unit, highlighting the natural relevance of this scaffold.

In synthetic chemistry, researchers have isolated pyrrole alkaloids from natural sources that bear a striking resemblance to derivatives of methyl 1H-pyrrole-2-carboxylate. For example, methyl-(5-formyl-1H-pyrrole-2-yl)-4-hydroxybutyrate and methyl 2-(2-formyl-5-methoxymethylpyrrol-1-yl)-3-phenylpropionic acid are two such alkaloids isolated from Castanea sativa and Bolbostemma paniculatum, respectively. The structural similarity underscores the role of simple pyrrole-2-carboxylates as foundational structures for building more complex, naturally occurring molecules. Synthetic efforts toward pyrrole-containing natural products and their hybrids often utilize these simple pyrrole building blocks to construct the core alkaloid structure.

Contribution to the Synthesis of Fused Pyrone Heterocycles

The fusion of a pyrrole ring with a pyrone ring creates a class of heterocyclic compounds with potential applications in medicinal chemistry. While direct synthesis from methyl 1H-pyrrole-2-carboxylate is not prominently documented, related structures are used to build these fused systems.

A notable example is the synthesis ofBenzopyrano[4,3-b]pyrrol-4(1H)-ones. These compounds represent a direct fusion of a benzopyrone (coumarin) with a pyrrole ring. The synthetic route to these molecules involves the reaction of organometallic reagents with N(α)-(2-Oxo-2H-1-benzopyran-4-yl) Weinreb α-aminoamides, which are themselves prepared from 4-chlorocoumarin and α-amino acid derivatives. researchgate.net This multi-step process ultimately leads to the formation of the fused pyrone-pyrrole scaffold. researchgate.net

Synthesis of Halogen-Doped Pyrrole Building Blocks

Introducing halogen atoms onto the pyrrole ring of methyl 1H-pyrrole-2-carboxylate or its analogues is a crucial strategy for creating advanced building blocks for medicinal chemistry and materials science. These halogenated pyrroles can undergo further functionalization, for example, through cross-coupling reactions.

The ethyl ester analogue, ethyl 5-methyl-1H-pyrrole-2-carboxylate, has been successfully used to synthesize halogen-doped pyrroles. nih.gov For instance, electrophilic fluorination using Selectfluor allows for the introduction of a fluorine atom at the 4-position of the pyrrole ring. nih.gov Similarly, chlorination can be achieved using N-chlorosuccinimide (NCS). nih.gov While these examples use the ethyl ester, the chemical principles are directly applicable to the methyl ester. Furthermore, brominated versions of the core structure, such as methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, are also synthetically accessible.

Table 2: Synthesis of Halogenated Pyrrole-2-Carboxylates

Starting MaterialReagentProduct
Ethyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluorEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate
2-Trichloroacetyl-5-methyl-1H-pyrroleN-Chlorosuccinimide (NCS)2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole
1H-Pyrrole-2-carboxylic acid-Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (via multi-step synthesis)

Development of Regiocontrolled Pyrrole Scaffolds for Further Derivatization

The ability to selectively introduce functional groups at specific positions on the pyrrole ring is essential for its use as a versatile scaffold. Methyl 1H-pyrrole-2-carboxylate and its derivatives are excellent substrates for developing such regiocontrolled synthetic strategies.

The synthesis of polyfunctional pyrroles, such as those with multiple halogen substituents, provides a clear example of regiocontrol. These halogenated intermediates can then undergo selective reactions at different positions. A key application of this regiocontrol is seen in the synthesis of MmpL3 inhibitors, where a 4-bromo-1H-pyrrole-2-carboxylate intermediate is used in Suzuki coupling reactions to introduce various aryl groups at the 4-position specifically. researchgate.net This demonstrates how initial regioselective halogenation of the pyrrole scaffold enables subsequent, precisely controlled derivatization to build a library of complex molecules for biological screening. researchgate.net The selective functionalization of the different reactive sites on the pyrrole ring is a powerful tool for creating diverse molecular architectures.

Role in Medicinal Chemistry and Drug Discovery Research

Recognition of Pyrrole (B145914) Carboxylates as Privileged Pharmacological Scaffolds

Pyrrole carboxylates, a subclass of pyrrole derivatives, are recognized as privileged pharmacological scaffolds in drug discovery. researchgate.netnih.gov The incorporation of a carboxylate group onto the pyrrole ring provides a key interaction point for biological targets, enhancing the molecule's potential as a therapeutic agent. This structural motif is found in a variety of bioactive molecules and has been extensively explored for the development of new drugs. rsc.orgbiolmolchem.com The pyrrole-2-carboxylate pharmacophore, in particular, has been successfully utilized in the design of compounds with promising antibacterial activity. nih.gov The inherent properties of the pyrrole ring, combined with the chemical reactivity and hydrogen-bonding capabilities of the carboxylate group, make this scaffold a valuable starting point for the synthesis of new and effective therapeutic agents. alliedacademies.orgscitechnol.com

Identification of Methyl 1H-Pyrrole-2-Carboxylate Derivatives as Lead Compounds

Through various screening and synthetic efforts, derivatives of Methyl 1H-pyrrole-2-carboxylate have been identified as promising lead compounds in drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. For instance, certain pyrrole-2-carboxylate derivatives have been highlighted as potential starting points for the development of novel antibacterial agents. nih.gov The process often involves the synthesis of a library of related compounds and their evaluation against specific biological targets to identify those with the most promising activity and drug-like properties.

Development of Biologically Active Molecules from Pyrrole Carboxylate Cores

The pyrrole carboxylate core, including that of Methyl 1H-pyrrole-2-carboxylate, serves as a versatile template for the development of a wide range of biologically active molecules. biolmolchem.comresearchgate.net Synthetic chemists can readily modify the core structure to optimize potency, selectivity, and pharmacokinetic properties. For example, multicomponent reactions have been employed to efficiently generate diverse libraries of pyrrole-containing compounds for biological screening. mdpi.com This approach has led to the discovery of molecules with various therapeutic potentials, including antimicrobial and anticancer activities. mdpi.comresearchgate.net The ability to systematically alter the substituents on the pyrrole ring allows for a detailed exploration of the structure-activity relationship (SAR), guiding the design of more effective drugs. rsc.org

Investigations into Antagonistic Activities of Pyrrole Carboxylate Derivatives

Derivatives of pyrrole carboxylates have been investigated for their antagonistic activities against various biological targets. An antagonist is a substance that interferes with or inhibits the physiological action of another. For example, Rimonabant, a pyrrole derivative, was identified as an antagonist for the cannabinoid receptor CB1. nih.gov Research has also explored the potential of pyrrole-2-carboxamide derivatives as inhibitors of MmpL3, a crucial protein in Mycobacterium tuberculosis, highlighting their potential as anti-TB agents. nih.gov The antagonistic properties of these compounds are often dependent on the specific substitutions on the pyrrole ring, which dictate their binding affinity and selectivity for the target receptor or enzyme.

Elucidation of Molecular Mechanisms of Action and Target Interactions

Derivatives of methyl 1H-pyrrole-2-carboxylate have been the subject of intense investigation to understand how they interact with biological targets at the molecular level. These studies are crucial for rational drug design and for optimizing the potency and selectivity of potential drug candidates.

One key area of research has been the development of enzyme inhibitors. For instance, novel pyrrole-based compounds derived from methyl 1H-pyrrole-2-carboxylate have been synthesized and identified as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov These two enzymes are involved in the biosynthesis of pro-inflammatory lipid mediators, making them attractive targets for anti-inflammatory and anticancer therapies. Molecular docking studies have shown that these pyrrole derivatives can effectively bind to the active sites of both mPGES-1 and sEH. nih.gov

Another important target is the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall. Pyrrole-2-carboxamides, synthesized from methyl 4-bromo-1H-pyrrole-2-carboxylate, have been designed as potent MmpL3 inhibitors. nih.gov Docking studies revealed that the pyrrole and carboxamide hydrogens are crucial for forming hydrogen bonds with amino acid residues, such as ASP645, within the MmpL3 binding pocket. nih.gov Methylation of these hydrogens leads to a significant loss of activity, highlighting the importance of these specific interactions for the inhibitory mechanism. nih.gov

Furthermore, derivatives of pyrrole-2-carboxylic acid have been investigated as inhibitors of cholinesterases, enzymes that play a critical role in the nervous system. Certain 1,3-diaryl-pyrrole derivatives have shown high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). researchgate.net Kinetic studies combined with molecular docking have indicated a mixed competitive inhibition mode for the most potent compounds. researchgate.net The pyrrole scaffold, in this context, provides a framework for arranging aryl groups in a way that promotes selective binding to the BChE active site. researchgate.net

The table below summarizes the inhibitory activities of selected pyrrole derivatives against various enzymes.

Compound/DerivativeTarget Enzyme(s)Inhibition Data (IC₅₀)Mechanism of Action
Pyrrole-based dual inhibitorsmPGES-1 and sEH1.5 µM - 7.6 µM nih.govDual inhibition of pro-inflammatory enzymes nih.gov
Pyrrole-2-carboxamidesMmpL3MIC < 0.016 µg/mL nih.govInhibition of mycolic acid transport nih.gov
1,3-diaryl-pyrrole derivativesBChE1.71 µM researchgate.netSelective, mixed competitive inhibition researchgate.net

Exploration of Antimicrobial Properties of Pyrrole Carboxylate Analogs

The pyrrole nucleus is a common feature in many naturally occurring antimicrobial compounds. This has spurred the exploration of synthetic pyrrole carboxylate analogs as potential new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Research has demonstrated that derivatives of methyl 1H-pyrrole-2-carboxylate exhibit significant activity against various microorganisms. For example, pyrrole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The most active compounds in this class have minimum inhibitory concentrations (MIC) of less than 0.016 µg/mL. nih.gov Their mechanism of action, as previously mentioned, involves the inhibition of MmpL3, a crucial protein for the bacterium's survival. nih.gov

The structural features of these pyrrole analogs play a critical role in their antimicrobial potency. For instance, the presence of electron-withdrawing groups on the phenyl ring attached to the pyrrole core and bulky substituents on the carboxamide have been shown to greatly improve anti-tuberculosis activity. nih.gov

The table below presents the antimicrobial activity of representative pyrrole carboxylate analogs.

Pyrrole AnalogTarget OrganismAntimicrobial Activity
Pyrrole-2-carboxamidesMycobacterium tuberculosisMIC < 0.016 µg/mL nih.gov

Anti-inflammatory and Anticancer Potential of Pyrrole-Based Compounds

The structural versatility of the pyrrole scaffold has made it a valuable template for the development of novel anti-inflammatory and anticancer agents. Many pyrrole-based compounds have demonstrated the ability to modulate key pathways involved in inflammation and cancer progression.

As discussed earlier, pyrrole derivatives that act as dual inhibitors of mPGES-1 and sEH are promising candidates for cancer therapy. nih.gov By blocking the production of pro-inflammatory prostaglandins (B1171923) and the degradation of anti-inflammatory epoxyeicosatrienoic acids, these compounds can create a less favorable environment for tumor growth. Some of these compounds have shown potent inhibitory effects on both enzymes with IC₅₀ values in the low micromolar range. nih.gov

In the context of anti-inflammatory research, novel pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.com These enzymes are central to the inflammatory cascade. Certain pyrrole-cinnamate hybrids have exhibited a promising combination of in vitro inhibitory activities against both COX-2 and LOX, with IC₅₀ values of 0.55 µM and 30 µM, respectively, for one of the lead compounds. mdpi.com

Furthermore, some pyrrole derivatives have shown potential in inducing NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a role in detoxification and protection against oxidative stress, which can be beneficial in cancer prevention. nih.gov

The table below highlights the anti-inflammatory and anticancer activities of selected pyrrole-based compounds.

Compound/DerivativeBiological Target/ActivityPotency (IC₅₀/Activity)Therapeutic Potential
Pyrrole-based dual inhibitorsmPGES-1 / sEHIC₅₀: 1.5 µM - 7.6 µM nih.govAnticancer nih.gov
Pyrrole-cinnamate hybridsCOX-2 / LOXIC₅₀: 0.55 µM (COX-2), 30 µM (LOX) mdpi.comAnti-inflammatory mdpi.com
Pyrrole derivative from Zizania latifoliaNQO1 inductionModerate activity at 100 µg/mL nih.govChemopreventive nih.gov

Strategies for Designing Bioactive Compounds with Modulated Properties (e.g., Lipophilicity)

The translation of a bioactive compound into a viable drug candidate often requires the optimization of its physicochemical properties, such as lipophilicity, to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Medicinal chemists employ various strategies to modulate these properties in pyrrole-based compounds.

Lipophilicity, often expressed as ClogP, is a critical parameter. In the development of dual COX-2/LOX inhibitors, it was observed that an increase in lipophilicity and molecular volume, in some cases, enhanced the anti-LOX activity of the hybrid compounds. mdpi.com However, for COX-2 inhibition, a clear correlation with lipophilicity was not always observed, indicating that other factors like specific receptor interactions are also at play. mdpi.com

Another strategy involves the use of isosteric replacements, where a functional group is replaced by another with similar steric and electronic properties to improve potency or ADME characteristics. The synthesis of various analogs with different substituents allows for the establishment of structure-activity relationships (SAR), which guide the design of more effective and drug-like compounds. For instance, in a series of compounds targeting phagocytosis, the presence of a methyl ester was found to be an important structural feature for activity. acs.org

The prediction of drug-like properties using computational tools is also an integral part of the design process. The "rule of five," for example, helps to assess the oral bioavailability of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

The table below illustrates how modifications to the pyrrole scaffold can influence lipophilicity and biological activity.

Modification StrategyExampleEffect on Properties
Introduction of functional groupsAttaching substituted phenyl/pyridyl groups to the pyrrole ring nih.govModulated anti-TB activity and overall physicochemical properties nih.gov
Altering lipophilicityIncreasing ClogP in pyrrole-cinnamate hybrids mdpi.comEnhanced anti-LOX activity in some cases mdpi.com
Structure-Activity Relationship (SAR) studiesVarying substituents on the pyrrole ring researchgate.netIdentified key structural features for selective BChE inhibition researchgate.net
Importance of specific moietiesPresence of a methyl ester acs.orgCrucial for inhibition of phagocytosis acs.org

Broader Applications in Materials Science and Other Scientific Fields

Precursors for Functional Materials with Optical or Electrical Properties

Derivatives of Methyl 1H-pyrrole-2-carboxylate are instrumental in synthesizing functional polymers, particularly polypyrroles, which are known for their inherent electrical conductivity. The electrochemical polymerization of pyrrole (B145914) monomers is a common method to create these materials. mdpi.com The resulting polypyrrole-based materials exhibit properties that are intermediate between those of the constituent homopolymers, allowing for the fine-tuning of their characteristics. mdpi.com For instance, while the conductivity of standard polypyrrole (PPy) is typically in the range of 40–100 S·cm⁻¹, the incorporation of derivative monomers can modify these values significantly. mdpi.com The carboxylate group, in particular, can be further functionalized, offering a route to materials with tailored electronic and optical properties for various applications.

Application in Electropolymerized Films for Advanced Biomaterials

The electropolymerization of pyrrole and its derivatives is a key technique for creating biocompatible coatings on metallic implants, such as those made from titanium and its alloys. nih.govresearchgate.net Polypyrrole (PPy) is a favored material for this purpose because it can be grown directly on metal substrates of any shape, forming strongly adherent layers. nih.govresearchgate.net These films can serve multiple functions; they can protect the metallic implant from corrosion while also providing a surface that can be modified with biologically active molecules. nih.gov This modification can encourage positive interactions with surrounding bone tissue, potentially improving osseointegration. nih.gov The presence of a carboxylic acid group on the pyrrole monomer, as in pyrrole-2-carboxylic acid, is particularly advantageous for these applications, as it provides a reactive site for covalently attaching biomolecules.

Utility of Poly(pyrrole-1-carboxylic acid) as a Sorbent Material for Metal Ion Preconcentration

A significant application of pyrrole-based polymers is in environmental science, specifically for the removal and preconcentration of metal ions from water. Poly(pyrrole-1-carboxylic acid) (PPy-CO2) has been developed as a novel, air-stable, and water-insoluble sorbent material. bohrium.comacs.orgnih.gov Unlike unmodified polypyrrole, PPy-CO2 shows a much greater affinity for metal ions due to the carboxylate groups integrated into the polymer's structure. acs.orgnih.gov This material functions through a pH-dependent sorption-desorption mechanism, allowing for the efficient capture and subsequent recovery of targeted metal ions. bohrium.comacs.orgnih.gov Its granular form means it can be used as a freestanding sorbent without needing an additional solid support. acs.orgnih.gov

Research has optimized the conditions for using PPy-CO2 in ultrasound-assisted dispersive solid-phase extraction (UAD-SPE) for water analysis. bohrium.comacs.orgnih.gov

ParameterOptimal Condition
Solution pH6.0
Sorbent Amount10 mg
Sorption Time5 minutes
Desorption Eluent1 mL of 2 M Nitric Acid
Desorption Flow Rate0.25 mL min⁻¹
Data derived from studies on the optimization of metal ion sorption using PPy-CO2. acs.orgnih.gov

Poly(pyrrole-1-carboxylic acid) has proven to be highly effective in the solid-phase extraction and preconcentration of rare earth elements (REEs) from various water sources. bohrium.comacs.orgnih.gov This capability allows for their quantification at very low levels using techniques like inductively coupled plasma mass spectrometry (ICP-MS). acs.orgnih.gov The material demonstrates excellent performance in complex water matrices, including tap, well, river, and produced water samples. bohrium.comacs.orgnih.gov The detection limits for REEs using this method are in the range of 0.2–3.4 ng L⁻¹. acs.orgnih.gov

Beyond REEs, PPy-CO2 is also an efficient sorbent for hazardous heavy metals. bohrium.comacs.orgnih.gov The polymer has been successfully used to preconcentrate chromium (Cr), iron (Fe), cadmium (Cd), and lead (Pb) from water. bohrium.comacs.orgnih.gov This application is crucial for water quality analysis and environmental remediation. bohrium.comacs.org The detection limits for these heavy metals fall between 0.9–5.7 ng L⁻¹, showcasing the sensitivity of the method. acs.orgnih.gov The successful preconcentration of these metals from diverse water samples highlights the potential for larger-scale removal of hazardous ions. bohrium.comacs.orgnih.gov

Role in Electrochemical Biosensor Development

The unique properties of carboxylated polypyrroles make them excellent candidates for the fabrication of electrochemical biosensors. Films of poly(pyrrole-2-carboxylic acid) (PPY-2-COOH) can be electropolymerized onto electrode surfaces to create sensitive detection platforms. researchgate.net For instance, a pencil graphite (B72142) electrode modified with a PPy-CO2 film has been used for the sensitive determination of lead (Pb²⁺) and cadmium (Cd²⁺) ions via differential pulse anodic stripping voltammetry. researchgate.net The porous structure of the polymer film allows for the uniform distribution of carboxylate groups, which selectively coordinate and preconcentrate the target metal ions. researchgate.net

In another application, PPY-2-COOH films were used to construct a biosensor for detecting phenolic compounds like catechol. researchgate.net This was achieved by chemically immobilizing the enzyme polyphenoloxidase onto the polymer film. researchgate.net The resulting biosensor demonstrated a linear response to catechol concentrations ranging from 5.0×10⁻⁴ to 2.5×10⁻² mol L⁻¹. researchgate.net Similarly, composites involving polypyrrole-3-carboxylic acid have been developed to create highly selective and stable biosensors for detecting dopamine, with a detection limit as low as 9.72 nM. mdpi.com

Biosensor ApplicationTarget AnalytePerformance MetricValue
PPY-2-COOH/PPO FilmCatecholLinear Range5.0×10⁻⁴ to 2.5×10⁻² mol L⁻¹
PP3C/PPy/AuNPs FilmDopamineLimit of Detection (LOD)9.72 nM
PP3C/PPy/AuNPs FilmDopamineLinear Range5 to 180 µM
Performance characteristics of various polypyrrole-based electrochemical biosensors. researchgate.netmdpi.com

Future Research Directions and Concluding Perspectives

Unexplored Chemical Space and Novel Pyrrole (B145914) Carboxylate Scaffolds

Methyl 1H-pyrrole-2-carboxylate is a foundational building block in synthetic chemistry, offering a versatile template for the creation of a wide array of more complex molecules. chemimpex.com Its inherent structural features facilitate the introduction of diverse functional groups, making it a crucial intermediate in the development of novel compounds. chemimpex.com Future research will likely focus on leveraging this reactivity to explore uncharted chemical territories and construct innovative molecular architectures.

The pyrrole moiety itself is a prominent structural motif in a vast number of natural products, pharmaceuticals, and functional materials. researchgate.net Consequently, the development of new synthetic pathways originating from Methyl 1H-pyrrole-2-carboxylate is a key objective. Transition metal-catalyzed cycloaddition reactions, for instance, are being increasingly utilized for their regioselectivity in constructing the pyrrole skeleton, often under milder reaction conditions. rawdatalibrary.net These advanced synthetic methods are crucial for expanding the accessible chemical space and generating libraries of novel pyrrole carboxylate scaffolds with diverse functionalities. The total synthesis of complex natural products containing the pyrrole ring, such as funebral and magnolamide, has been achieved through multi-step processes that often rely on the foundational chemistry of simpler pyrrole derivatives. nih.gov These synthetic achievements underscore the potential for creating even more intricate and biologically active molecules based on the pyrrole-2-carboxylate core.

Innovations in Green Chemistry Approaches for Methyl 1H-Pyrrole-2-Carboxylate Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyrrole derivatives, aiming for more environmentally benign and efficient processes. A significant area of innovation lies in the use of sustainable and renewable resources. For example, methods are being developed to synthesize pyrrole-2-carboxylic acid from feedstocks derived from cellulose and chitin, demonstrating a shift away from petroleum-based starting materials. researchgate.net

Recent advancements have focused on minimizing or eliminating the use of hazardous solvents and reagents. Solvent-free and promoter-free reactions of β-nitroacrylates with β-enaminones at room temperature have been shown to produce polyfunctionalized pyrroles in high yields. organic-chemistry.org Furthermore, enzymatic catalysis presents a promising green alternative to traditional chemical methods. The enzymatic polymerization of pyrrole-2-carboxylic acid, initiated by hydrogen peroxide generated from a glucose oxidase-catalyzed reaction, offers an environmentally friendly route to poly(pyrrole-2-carboxylic acid) particles. mdpi.com This biocatalytic approach not only proceeds under mild conditions but can also lead to faster reaction rates compared to conventional chemical oxidative polymerization. mdpi.com The development of a greener, iodine/copper-mediated oxidative annulation method for synthesizing pyrrole-2-carbaldehyde derivatives further highlights the move towards avoiding hazardous oxidants and harsh reaction conditions. organic-chemistry.org

Advancements in Computational Modeling for Structure-Property and Structure-Activity Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, has become an indispensable tool in the design and development of new pyrrole derivatives with desired properties. These in silico methods allow for the prediction of biological activity and the elucidation of binding interactions with therapeutic targets, thereby accelerating the drug discovery process.

QSAR models have been successfully developed for various series of pyrrole derivatives to identify the key structural fragments required for specific biological activities, such as antitubercular effects. Both 2D and 3D-QSAR studies have proven to be statistically significant in predicting the activity of oxadiazole-ligated pyrrole derivatives as inhibitors of the enzyme enoyl-ACP (CoA) reductase. Similarly, field-based QSAR (FB-QSAR) approaches have been employed to design novel N-pyrrole carboxylic acid derivatives as potent inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in anti-inflammatory therapies. These computational studies provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal activity, guiding the synthesis of more potent and selective compounds.

Molecular docking simulations complement QSAR studies by providing a detailed picture of the binding modes of pyrrole derivatives within the active sites of their target proteins. For instance, docking studies have been used to understand the interactions of thieno[3,2-b]pyrrole-5-carboxamide derivatives with Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. These computational approaches are not only crucial for optimizing the potency of lead compounds but also for predicting their pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), ensuring the development of drug candidates with favorable profiles.

Expansion of Biological Activity Spectrum through Targeted Derivatization

The pyrrole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, anticancer, antitubercular, and anti-inflammatory properties. scilit.com Targeted derivatization of the Methyl 1H-pyrrole-2-carboxylate core is a key strategy for expanding this activity spectrum and developing novel therapeutic agents.

Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives with enhanced potency and selectivity. For example, the synthesis and evaluation of novel pleuromutilin derivatives incorporating a pyrrole-2-carboxamide moiety have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains. nih.gov Similarly, the design of pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) has yielded compounds with potent anti-tuberculosis activity. In the realm of anticancer research, 5-methyl-2-carboxamidepyrrole-based compounds have been investigated as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), showing promise as anticancer candidates. nih.gov The strategic modification of the pyrrole ring and its substituents allows for the fine-tuning of biological activity and the exploration of new therapeutic applications.

Integration of Methyl 1H-Pyrrole-2-Carboxylate into Multifunctional Materials Research

Methyl 1H-pyrrole-2-carboxylate and its derivatives are not only important in the life sciences but also hold significant promise in materials science. The electron-rich nature of the pyrrole ring makes it an attractive component for the development of organic electronic materials, including conductive polymers and organic semiconductors. atomfair.com

The versatility of Methyl 1H-pyrrole-2-carboxylate allows for its use as a monomer or a precursor in the synthesis of functional polymers. chemimpex.com For instance, Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate, a derivative, is utilized in the development of conductive polymers. atomfair.com The presence of functional groups on the pyrrole ring, such as the carboxylate group, provides handles for further chemical modification and for controlling the properties of the resulting materials. Research in this area is focused on designing and synthesizing novel pyrrole-containing polymers with tailored electronic and optical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The ability to tune the properties of these materials through chemical synthesis makes pyrrole-2-carboxylates valuable building blocks for the next generation of organic electronic devices.

Methodological Advancements in Analytical Characterization of Pyrrole Carboxylates

The development of advanced analytical techniques is crucial for the comprehensive characterization of novel pyrrole carboxylates and their derivatives. A combination of spectroscopic and spectrometric methods is typically employed to elucidate their structure, purity, and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a fundamental tool for the structural confirmation of newly synthesized pyrrole compounds. Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the molecule. For instance, in the characterization of poly(pyrrole-1-carboxylic acid), FTIR was used to confirm the presence of the carboxylic acid group in both the monomer and the polymer.

Mass spectrometry, including high-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS), is essential for determining the molecular weight and elemental composition of these compounds. For the characterization of polymeric materials derived from pyrrole carboxylates, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are employed to analyze the surface structure and composition. researchgate.net Electrochemical methods, like cyclic voltammetry, are used to investigate the electroactivity of polymers derived from pyrrole-3-carboxylic acid. researchgate.net The continued development and application of these analytical methodologies will be vital for advancing the research and application of pyrrole carboxylates.

Q & A

Q. Critical Conditions :

  • Temperature control (e.g., 0°C for trichloroacetylation to avoid side reactions) .
  • Solvent selection (e.g., methanol for esterification, DMF for bromination) .
  • Catalyst/base optimization (e.g., K₂CO₃ for deprotonation in alkylation) .

Advanced: How can computational DFT methods analyze the electronic properties and reactivity of Methyl 1H-pyrrole-2-carboxylate?

Methodological Answer:
Density Functional Theory (DFT) calculations reveal:

  • Partial charge distribution : The ester group withdraws electron density, creating a positive charge at positions 1, 3, and 5 of the pyrrole ring, favoring electrophilic substitution at position 4 .
  • Resonance effects : Resonance structures predict enhanced electrophilicity at the α-position (C-3) due to conjugation between the ester carbonyl and pyrrole ring .
  • Frontier molecular orbitals : HOMO-LUMO gaps quantify reactivity; lower gaps correlate with higher susceptibility to nucleophilic/electrophilic attacks .

Validation : Compare computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to confirm charge distribution .

Basic: What spectroscopic techniques are most effective for characterizing Methyl 1H-pyrrole-2-carboxylate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for pyrrole ring protons (δ 6.2–7.1 ppm), ester methyl groups (δ 3.7–4.3 ppm), and substituent-specific shifts (e.g., alkyl chains at δ 1.2–2.5 ppm) .
    • ¹³C NMR : Ester carbonyl appears at δ 160–165 ppm; pyrrole carbons at δ 105–125 ppm .
  • IR Spectroscopy : Ester C=O stretch at ~1700 cm⁻¹; N-H stretch (if unsubstituted) at ~3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 125.13 (C₆H₇NO₂) with fragmentation patterns indicating ester cleavage .

Advanced: In crystallographic studies, how do SHELX programs resolve challenges in space group determination for Methyl 1H-pyrrole-2-carboxylate?

Methodological Answer:

  • Space group assignment : SHELXL refines monoclinic systems (e.g., P2₁/c) using unit cell parameters (a = 7.5346 Å, b = 5.4598 Å, c = 14.730 Å, β = 100.55°) .
  • Handling twinning : SHELXD detects pseudo-symmetry in twinned crystals by analyzing intensity statistics and Harker sections .
  • High-resolution data : SHELXPRO interfaces with diffraction data (e.g., Oxford Xcalibur KappaCCD) to optimize absorption corrections and thermal parameters .

Best Practices : Use ≥90% completeness in data collection and iterative refinement cycles to minimize R factors .

Basic: How does the ester group in Methyl 1H-pyrrole-2-carboxylate influence reactivity compared to the free carboxylic acid?

Methodological Answer:

  • Electron-withdrawing effect : The ester group deactivates the pyrrole ring, reducing electrophilic substitution rates compared to pyrrole-2-carboxylic acid .
  • Steric effects : Methyl ester hinders substitution at C-2, directing reactions to C-4 (e.g., bromination yields 4-bromo derivatives) .
  • Hydrolytic stability : Ester derivatives resist hydrolysis under neutral conditions but can be saponified to acids using NaOH/MeOH .

Advanced: How to resolve contradictions in reaction yields for substituted derivatives of Methyl 1H-pyrrole-2-carboxylate?

Methodological Answer:

  • Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., di-brominated isomers) that reduce yields .
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature; e.g., shorter times favor mono-bromination (85% yield), while extended times lead to di-bromination .
  • Solvent polarity effects : Polar solvents (DMF) stabilize charged intermediates, improving selectivity for desired products .

Basic: What purification methods are optimal for Methyl 1H-pyrrole-2-carboxylate?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (2:3) to separate ester derivatives from polar byproducts .
  • Recrystallization : Ethyl acetate/hexane mixtures yield colorless crystals with >95% purity .
  • Distillation : For volatile impurities, employ fractional distillation under reduced pressure (e.g., bp 63–66°C for 2-methylfuran byproducts) .

Advanced: How do resonance structures and partial charge distributions guide regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Resonance analysis : The ester group stabilizes positive charge at C-3 via conjugation, directing electrophiles (e.g., Br₂) to C-4, which has lower positive charge density .
  • DFT-calculated charges : C-4 exhibits a partial charge of +0.12 e, compared to +0.25 e at C-3, favoring substitution at the less positively charged position .
  • Experimental validation : Compare computational predictions with regioselectivity in bromination (85% 4-bromo vs. <5% 3-bromo derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.